molecular formula C15H18N2O3S B2929147 ethyl 2-{[1-benzyl-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}acetate CAS No. 478031-86-6

ethyl 2-{[1-benzyl-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}acetate

Cat. No.: B2929147
CAS No.: 478031-86-6
M. Wt: 306.38
InChI Key: MUHPKNNKFGNOJY-UHFFFAOYSA-N
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Description

Ethyl 2-{[1-benzyl-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}acetate, also known as EBHS, is a synthetic compound with promising biological activities. It is used for pharmaceutical testing .


Synthesis Analysis

The synthesis of imidazole compounds, such as EBHS, involves various methods. One approach involves starting from 1,2-diketones and urotropine in the presence of ammonium acetate . Another method involves a one-pot, four-component synthesis achieved by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions .


Molecular Structure Analysis

The molecular formula of EBHS is C15H18N2O3S, and its molecular weight is 306.38 . The structure of EBHS includes a benzyl group, a hydroxymethyl group, an imidazole ring, a sulfanyl group, and an ethyl acetate group .

Scientific Research Applications

Chemical Synthesis and Transformations

Ethyl 2-{[1-benzyl-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}acetate plays a crucial role in the synthesis of heterocyclic compounds, demonstrating its versatility as a building block in organic synthesis. For instance, it is used in the synthesis of 1,2-benzisothiazoles through a series of reactions that involve the decomposition and transformation of related tautomers, highlighting its utility in creating complex structures with potential applications in drug development and materials science (Carrington et al., 1972).

Catalysis and Reaction Mechanisms

The compound is involved in environmentally benign catalytic systems, such as the TEMPO-catalyzed oxidation system, showcasing its role in developing sustainable chemical processes. This application underlines its importance in creating efficient and eco-friendly methodologies for alcohol oxidation to carbonyl compounds, which are pivotal intermediates in numerous synthetic pathways (Xiao‐Qiang Li & Zhang, 2009).

Structural and Physical Chemistry

This compound contributes to the understanding of molecular structures and interactions. For example, studies on crystal structures of related compounds enhance our knowledge of molecular conformations, intermolecular interactions, and the impact of structural modifications on physical and chemical properties. This information is critical for designing molecules with desired characteristics for applications in pharmaceuticals, materials science, and nanotechnology (Zhengyi Li et al., 2015).

Antiprotozoal Activity

Research into novel 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives, starting from substituted 1,2-phenylendiamine, revealed strong antiprotozoal activity against Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica. This application signifies the compound's potential in medicinal chemistry, particularly in developing new treatments for protozoal infections (Pérez‐Villanueva et al., 2013).

Material Science and Engineering

The compound's utility extends to material science, where its derivatives are explored for properties such as corrosion inhibition. This highlights its potential in developing protective coatings for metals, contributing to the longevity and durability of materials used in various industries (Ammal et al., 2018).

Biochemical Analysis

Biochemical Properties

The biochemical properties of ethyl 2-{[1-benzyl-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}acetate are not yet fully understood due to the limited available research. The compound’s structure suggests potential interactions with various enzymes, proteins, and other biomolecules. The benzyl group and imidazole ring may interact with aromatic amino acids in proteins through pi-stacking interactions . The sulfanyl group could potentially form disulfide bonds with cysteine residues in proteins .

Cellular Effects

The cellular effects of this compound are currently unknown. Based on its structure, it could potentially influence cell function by interacting with various cellular components. For instance, the compound could affect cell signaling pathways, gene expression, and cellular metabolism through its interactions with proteins and enzymes .

Molecular Mechanism

The molecular mechanism of action of this compound is not yet known. It could potentially bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression. The compound’s imidazole ring could potentially interact with metal ions in enzymes, influencing their activity .

Metabolic Pathways

The compound could potentially be metabolized by enzymes that can process its benzyl, imidazole, or sulfanyl groups .

Transport and Distribution

The compound could potentially interact with transporters or binding proteins, influencing its localization or accumulation within cells .

Subcellular Localization

Future studies should investigate whether the compound is directed to specific compartments or organelles by targeting signals or post-translational modifications .

Properties

IUPAC Name

ethyl 2-[1-benzyl-5-(hydroxymethyl)imidazol-2-yl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3S/c1-2-20-14(19)11-21-15-16-8-13(10-18)17(15)9-12-6-4-3-5-7-12/h3-8,18H,2,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUHPKNNKFGNOJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC=C(N1CC2=CC=CC=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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